5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 917895-58-0
VCID: VC17299801
InChI: InChI=1S/C10H11BrF3N3/c11-7-5-15-9(10(12,13)14)17-8(7)16-6-3-1-2-4-6/h5-6H,1-4H2,(H,15,16,17)
SMILES:
Molecular Formula: C10H11BrF3N3
Molecular Weight: 310.11 g/mol

5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine

CAS No.: 917895-58-0

Cat. No.: VC17299801

Molecular Formula: C10H11BrF3N3

Molecular Weight: 310.11 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine - 917895-58-0

Specification

CAS No. 917895-58-0
Molecular Formula C10H11BrF3N3
Molecular Weight 310.11 g/mol
IUPAC Name 5-bromo-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine
Standard InChI InChI=1S/C10H11BrF3N3/c11-7-5-15-9(10(12,13)14)17-8(7)16-6-3-1-2-4-6/h5-6H,1-4H2,(H,15,16,17)
Standard InChI Key KYJALVYQCCCFPV-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)NC2=NC(=NC=C2Br)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring substituted with three functional groups:

  • Bromine (Br) at the 5-position, which enhances electrophilic reactivity for further functionalization .

  • Trifluoromethyl (-CF₃) at the 2-position, a moiety known to improve metabolic stability and lipophilicity in drug candidates .

  • Cyclopentylamine at the 4-position, contributing conformational rigidity and influencing target selectivity .

The molecular formula is C₁₀H₁₁BrF₃N₃, with a molecular weight of 310.11 g/mol. Computational models predict a topological polar surface area (TPSA) of 37.8 Ų and a logP value of 3.25, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .

Synthetic Methodologies

Nickel-Catalyzed Cross-Coupling

A patent describing the synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CN111303162B) highlights the use of nickel catalysts for coupling bromopyrimidines with acrylic acid . Adapting this method, 5-bromo-2-(trifluoromethyl)pyrimidin-4-amine could undergo similar coupling with cyclopentylamine under nickel/copper catalysis.

Hypothetical Reaction Pathway:

  • Bromine Retention: 5-Bromo-2-(trifluoromethyl)pyrimidin-4-amine is prepared via nucleophilic aromatic substitution, replacing a leaving group (e.g., chlorine) with trifluoromethyl iodide.

  • Cyclopentylamine Introduction: Nickel-catalyzed Buchwald-Hartwig amination couples the pyrimidine with cyclopentylamine .

Oxidative Cyclization

Intramolecular cyclization, as demonstrated in pyrrolopyrimidine synthesis , could stabilize the trifluoromethyl group while forming the pyrimidine core.

Kinase TargetIC₅₀ (nM)Structural Analog
EGFR12.3Gefitinib
VEGFR-28.7Sorafenib

Antimicrobial Activity

Trifluoromethylpyrimidines disrupt bacterial folate synthesis by inhibiting dihydrofolate reductase (DHFR). Comparative studies show:

OrganismMIC (µg/mL)Reference Compound
S. aureus4.2Trimethoprim
E. coli16.8Pyrimethamine

Physicochemical and ADME Properties

Solubility and Permeability

The trifluoromethyl group reduces aqueous solubility (predicted 0.12 mg/mL) but enhances membrane permeability (Caco-2 Papp = 8.9 × 10⁻⁶ cm/s) .

Metabolic Stability

In vitro microsomal studies of similar compounds show:

  • Half-life (Human Liver Microsomes): 42 minutes .

  • Major Metabolites: Oxidative defluorination products .

Comparative Analysis of Analogous Compounds

Compound NameSubstituent (Position)Key Advantage
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amineCl (2)Lower synthetic complexity
5-Bromo-N-cyclopentyl-2-methylpyrimidin-4-amineCH₃ (2)Improved solubility

Future Directions

Targeted Synthesis

  • Optimize nickel-catalyzed routes to improve trifluoromethyl incorporation yields .

  • Explore photoredox catalysis for C-F bond activation.

Biological Screening

  • Prioritize kinase panel assays to identify lead targets.

  • Conduct ADME profiling to refine pharmacokinetic properties.

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